6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid
Description
Overview of Fused Nitrogen-Containing Heterocyclic Systems in Contemporary Chemical Research
Fused nitrogen-containing heterocyclic systems are organic compounds in which two or more rings, at least one of which contains a nitrogen atom, share a pair of atoms. This structural motif is a recurring feature in a multitude of biologically active molecules and functional materials. The prevalence of these systems in drug discovery is particularly noteworthy, with a significant percentage of FDA-approved drugs containing nitrogen heterocycles. nih.govnih.gov Their rigid frameworks, diverse electronic properties, and capacity for specific intermolecular interactions make them ideal scaffolds for the design of targeted therapeutic agents. nih.gov Researchers are actively exploring these compounds for a range of applications, including the development of novel anticancer drugs. nih.gov The inherent structural diversity within this class of compounds allows for extensive customization to achieve desired biological activities and physical properties. nih.gov
The Imidazo[1,5-a]pyridine (B1214698) Core: Aromaticity, Electronic Structure, and Conformational Considerations
The imidazo[1,5-a]pyridine core is an aromatic, bicyclic heterocyclic system containing a bridgehead nitrogen atom. This scaffold is of significant interest due to its unique electronic properties and versatile chemical reactivity. rsc.orgrsc.org The fusion of an imidazole (B134444) and a pyridine (B92270) ring results in a planar structure with a delocalized π-electron system, which is fundamental to its aromatic character. The electronic structure of the imidazo[1,5-a]pyridine system can be modulated by the introduction of various substituents, influencing its reactivity and potential applications. rsc.org For instance, the strategic placement of electron-donating or electron-withdrawing groups can alter the electron density of the ring system, thereby affecting its interaction with biological targets or its performance in electronic devices. nih.gov From a conformational standpoint, the rigid, planar nature of the imidazo[1,5-a]pyridine core provides a well-defined three-dimensional structure, which is a desirable attribute in the design of molecules with specific binding properties.
The Strategic Role of Halogen and Carboxylic Acid Functionalities in Heterocyclic Scaffolds
The incorporation of halogen atoms and carboxylic acid groups into heterocyclic scaffolds is a widely employed strategy in medicinal chemistry and materials science. Halogen atoms, such as chlorine, can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. nih.gov The introduction of a chlorine atom can also facilitate the formation of halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering. nih.govnih.gov
The carboxylic acid functionality is a versatile group that can act as a proton donor and a hydrogen bond acceptor, enabling it to participate in a variety of intermolecular interactions. rsc.org In a biological context, the carboxylic acid group can mimic the side chain of acidic amino acids, allowing it to interact with the active sites of enzymes and receptors. Furthermore, its ability to form salts can be exploited to improve the solubility and bioavailability of drug candidates. In materials science, the carboxylic acid group can serve as a key component in the formation of metal-organic frameworks and other supramolecular assemblies. rsc.org
Definition and Research Context of 6-Chloroimidazo[1,5-a]pyridine-1-carboxylic Acid
This compound is a derivative of the imidazo[1,5-a]pyridine scaffold characterized by the presence of a chlorine atom at the 6-position and a carboxylic acid group at the 1-position. This specific arrangement of functional groups suggests its potential as a valuable building block in the synthesis of more complex molecules. The chlorine atom can serve as a handle for further chemical modifications through cross-coupling reactions, while the carboxylic acid group can be converted into a variety of other functional groups or used to modulate the compound's solubility and binding properties. While extensive research specifically focused on this compound is not widely documented in publicly available literature, its structural motifs are present in compounds investigated for their therapeutic potential.
Academic Research Landscape and Interdisciplinary Relevance
The academic research landscape for imidazo[1,5-a]pyridine derivatives is broad and interdisciplinary, spanning medicinal chemistry, materials science, and chemical biology. rsc.orgrsc.org Research in this area is driven by the quest for novel therapeutic agents with improved efficacy and safety profiles, as well as the development of new materials with tailored optical and electronic properties. rsc.org The versatility of the imidazo[1,5-a]pyridine scaffold allows for the generation of large libraries of compounds for high-throughput screening, accelerating the discovery of new lead compounds. The interdisciplinary nature of this research is evident in the collaboration between synthetic chemists, pharmacologists, and materials scientists to fully explore the potential of these fascinating heterocyclic systems.
Interactive Data Tables
Below are interactive tables summarizing key information about the imidazo[1,5-a]pyridine scaffold and the functional groups of the title compound.
Table 1: Properties of the Imidazo[1,5-a]pyridine Core
| Property | Description |
| Structure | Bicyclic, fused imidazole and pyridine rings |
| Aromaticity | Aromatic due to delocalized π-electrons |
| Planarity | Generally planar |
| Reactivity | Amenable to functionalization at various positions |
| Applications | Pharmaceuticals, materials science, agrochemicals rsc.org |
Table 2: Roles of Functional Groups in Heterocyclic Chemistry
| Functional Group | Key Roles and Effects |
| Chloro (Halogen) | Modulates lipophilicity and metabolic stability, participates in halogen bonding nih.govnih.gov |
| Carboxylic Acid | Acts as a hydrogen bond donor/acceptor, improves solubility, enables salt formation, serves as a synthetic handle rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
6-chloroimidazo[1,5-a]pyridine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-1-2-6-7(8(12)13)10-4-11(6)3-5/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWGZHDRRZQJAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 6 Chloroimidazo 1,5 a Pyridine 1 Carboxylic Acid and Its Analogues
Historical and Foundational Synthetic Pathways to Imidazo[1,5-a]pyridines
The imidazo[1,5-a]pyridine (B1214698) core is a significant structural component in numerous agrochemicals and pharmaceuticals. thieme-connect.comnih.govrsc.org Consequently, a great deal of effort has been dedicated to developing efficient synthetic routes to this scaffold. Early and foundational methods primarily relied on the cyclization of functionalized pyridine (B92270) precursors.
Early Cyclization Reactions
The most classical and versatile approach to the imidazo[1,5-a]pyridine system involves the cyclocondensation of a 2-(aminomethyl)pyridine derivative with a suitable one-carbon (C1) electrophile. nih.govrsc.org This strategy effectively constructs the five-membered imidazole (B134444) ring onto the existing pyridine framework. A variety of electrophilic reagents have been employed for this purpose, including:
Carboxylic acids and their derivatives (acyl chlorides, anhydrides, esters) nih.govrsc.org
Aldehydes, often in the presence of an oxidizing agent nih.govrsc.org
Thioamides and other sulfur-containing reagents nih.govrsc.org
These reactions, while foundational, often require harsh conditions, such as high temperatures and the use of strong dehydrating agents like phosphorus oxychloride or polyphosphoric acid, which can limit their applicability to sensitive substrates. thieme-connect.com
Multistep Synthetic Sequences
Many foundational syntheses are inherently multistep processes, beginning with the preparation of the key 2-(aminomethyl)pyridine intermediate from more readily available starting materials like 2-picoline or 2-cyanopyridine. Once formed, this intermediate undergoes the crucial cyclization step as described above.
More advanced, yet still foundational, are multicomponent reactions that construct the ring system in a more convergent fashion. An efficient three-component coupling of a picolinaldehyde, an amine, and formaldehyde (B43269) can produce imidazo[1,5-a]pyridinium ions under mild conditions, which serve as precursors to the neutral heterocyclic system. organic-chemistry.orgorgsyn.org These methods offer the advantage of rapidly building molecular complexity from simple starting materials in a single pot.
Table 1: Foundational Synthetic Routes to the Imidazo[1,5-a]pyridine Core
| Reaction Type | Key Precursors | Reagents/Conditions | Notes |
|---|---|---|---|
| Cyclocondensation | 2-(Aminomethyl)pyridine, Carboxylic Acid/Derivative | POCl₃, PPA, or Ac₂O; High Temperature | The most common and versatile classical approach. thieme-connect.comnih.gov |
| Oxidative Cyclization | 2-(Aminomethyl)pyridine, Aldehyde | Oxidizing Agent (e.g., MnO₂) | Forms the imidazole ring through an imine intermediate. rsc.org |
| Three-Component Coupling | Picolinaldehyde, Amine, Formaldehyde | Mild acid/base conditions | Efficiently produces imidazo[1,5-a]pyridinium ions. organic-chemistry.orgorgsyn.org |
| Transannulation | N-Heteroaryl Aldehydes/Ketones, Alkylamines | Copper(I) Catalysis, O₂ | A modern C-H amination approach to the scaffold. organic-chemistry.org |
Direct and Regioselective Synthesis of 6-Chloroimidazo[1,5-a]pyridine-1-carboxylic Acid
The synthesis of the specifically substituted this compound requires precise control over the introduction of three key features: the fused ring system, the C-6 chlorine atom, and the C-1 carboxylic acid. Modern synthetic strategies have focused on achieving this with high regioselectivity and efficiency.
Strategies for Imidazo[1,5-a]pyridine Annulation
Contemporary methods for constructing the imidazo[1,5-a]pyridine ring often utilize transition-metal catalysis or metal-free oxidative conditions to achieve higher yields and milder reaction conditions than historical methods. thieme-connect.com Noteworthy strategies include:
Copper-catalyzed reactions: Copper(I) or Copper(II) salts can catalyze the annulation of 2-pyridyl ketones with amines or α-amino acids, proceeding through condensation and oxidative dehydrogenation pathways. organic-chemistry.org
Transition-metal-free amination: Iodine-mediated oxidative annulation of 2-pyridyl ketones and alkylamines provides an operationally simple, one-pot synthesis of the imidazo[1,5-a]pyridine core. researchgate.netnih.gov
Cyclocondensation with activated nitroalkanes: In the presence of polyphosphoric acid, 2-(aminomethyl)pyridines can react with electrophilically activated nitroalkanes to form the desired ring system, showcasing an alternative to traditional C1 synthons. nih.govrsc.org
Introduction of the Chlorine Substituent at the C-6 Position
The regioselective introduction of a chlorine atom at the C-6 position of the imidazo[1,5-a]pyridine nucleus is a significant challenge. Direct electrophilic chlorination of the pre-formed heterocycle is generally not a viable strategy. Studies on the related imidazo[1,2-a]pyridine (B132010) system show that electrophilic attack occurs preferentially at the electron-rich C-3 position of the imidazole ring. nih.gov
Therefore, the most effective and common strategy is to incorporate the chlorine atom into the pyridine ring of the starting material before the annulation reaction. The synthesis of 6-chloroimidazo[1,5-a]pyridine (B1430976) derivatives typically begins with a 5-chlorinated pyridine precursor, such as 5-chloro-2-(aminomethyl)pyridine or a related compound. chemicalbook.comgoogleapis.comgoogle.com This ensures the chlorine atom is unambiguously positioned at the correct location in the final bicyclic product.
Carboxylic Acid Functionalization at the C-1 Position
Introducing a carboxylic acid at the C-1 position can be achieved through several methods, with the most direct approaches involving cyclization with a synthon that already contains the carboxyl or a precursor group. A particularly efficient and novel method has been developed for the synthesis of imidazo[1,5-a]pyridine-1-carboxylic acids. thieme-connect.com This pathway involves:
Acylation of a 2-(aminomethyl)pyridine with an acyl chloride.
A one-pot cyclization and trifluoroacetylation reaction using trifluoroacetic anhydride (B1165640) (TFAA). This forms a key 2,2,2-trifluoro-1-imidazo[1,5-a]pyridin-1-ylethanone intermediate.
Subsequent haloform cleavage of this trifluoromethyl ketone intermediate with a base, such as sodium hydroxide, cleanly yields the desired imidazo[1,5-a]pyridine-1-carboxylic acid in high yield. thieme-connect.com
This modern approach avoids the often problematic direct carboxylation of the heterocyclic ring and provides a reliable route to the C-1 functionalized target.
Table 2: Plausible Regioselective Synthesis for this compound
| Step | Transformation | Starting Material | Key Reagents | Intermediate/Product | Rationale |
|---|---|---|---|---|---|
| 1 | Acylation | 5-Chloro-2-(aminomethyl)pyridine | Acyl Chloride (e.g., R-COCl), Base | N-((5-Chloropyridin-2-yl)methyl)amide | Prepares the precursor for cyclization. The 5-chloro substituent directs the final C-6 chlorination. thieme-connect.com |
| 2 | Cyclization / Trifluoroacetylation | N-((5-Chloropyridin-2-yl)methyl)amide | Trifluoroacetic Anhydride (TFAA) | 6-Chloro-1-(2,2,2-trifluoroacetyl)imidazo[1,5-a]pyridine | One-pot formation of the ring and installation of a trifluoromethyl ketone, a precursor to the carboxylic acid. thieme-connect.com |
| 3 | Haloform Cleavage | 6-Chloro-1-(2,2,2-trifluoroacetyl)imidazo[1,5-a]pyridine | NaOH, H₂O/MeOH | This compound | Mild and high-yielding conversion of the ketone to the final carboxylic acid product. thieme-connect.com |
Advanced Synthetic Protocols for Halogenated Imidazopyridine Carboxylic Acids
The synthesis of halogenated imidazopyridine carboxylic acids, such as this compound, often requires specialized methodologies to introduce the desired functional groups with high regioselectivity and efficiency. Advanced synthetic protocols have been developed to address these challenges, including transition-metal-free approaches, the use of phosgene (B1210022) equivalents, and the application of classic name reactions to novel heterocyclic systems.
Transition-Metal-Free Chlorocyclization Methodologies
The development of synthetic methods that avoid the use of transition metals is a significant goal in modern organic chemistry, driven by the desire for more cost-effective and environmentally friendly processes. In the context of imidazopyridine synthesis, transition-metal-free approaches to chlorocyclization have emerged as a viable strategy.
One notable strategy involves the regioselective C-H halogenation of the imidazo[1,2-a]pyridine core. While not a direct synthesis of the imidazo[1,5-a]pyridine system, the principles can be informative. For instance, a highly efficient method for the synthesis of 3-chloro- or 3-bromo-imidazo[1,2-a]pyridines utilizes sodium chlorite (B76162) (NaClO2) or sodium bromite (B1237846) (NaBrO2) as the halogen source. nih.gov This reaction proceeds under mild conditions and demonstrates high regioselectivity for the C-3 position of the imidazo[1,2-a]pyridine ring. The proposed mechanism involves an oxidation-reduction reaction of the sodium halite in the presence of an acid to generate the halogenating species. nih.gov A subsequent radical process is believed to be involved in the C-H functionalization. nih.gov Such methodologies, which leverage inexpensive and readily available reagents, offer a significant advantage over traditional methods that may require harsh conditions or expensive catalysts.
Utilization of Phosgene Equivalents (e.g., Triphosgene) in Heterocyclic Synthesis
Phosgene (COCl2) is a versatile reagent for the introduction of a carbonyl group, but its high toxicity necessitates the use of safer alternatives. Triphosgene (B27547), or bis(trichloromethyl) carbonate, is a crystalline solid that serves as a convenient and safer substitute for phosgene gas. nih.gov It has found broad application in the synthesis of a variety of heterocyclic compounds.
A key application of triphosgene in the synthesis of the imidazo[1,5-a]pyridine scaffold involves the cyclization of 2-aminomethylpyridine derivatives. An efficient synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine (B8222196) derivatives has been developed starting from (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine. researchgate.net In this procedure, the key 2-aminomethylpyridine intermediate is reacted with triphosgene to achieve cyclization and form the desired imidazo[1,5-a]pyridine ring system. researchgate.net This transformation provides a direct route to 3-substituted imidazo[1,5-a]pyridine derivatives. researchgate.net The reaction conditions for such cyclizations can be optimized by varying the solvent, temperature, and reaction time to achieve good yields. researchgate.net Thiophosgene has also been utilized in a similar manner to produce the corresponding 3-thiol derivative. researchgate.net
Ritter-Type Reactions for Imidazo[1,5-a]pyridine Derivatives
The Ritter reaction is a well-established method for the formation of N-alkyl amides from the reaction of a nitrile with a carbocation precursor, such as an alcohol or an alkene, under acidic conditions. researchgate.netresearchgate.net This reaction has been ingeniously adapted for the synthesis of the imidazo[1,5-a]pyridine ring system.
A novel approach for the synthesis of imidazo[1,5-a]pyridine analogs involves an intermolecular Ritter-type reaction between pyridinylmethanol derivatives and various nitriles. acs.org This methodology utilizes a catalytic system, such as bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)3) in combination with para-toluenesulfonic acid (p-TsOH·H2O), to efficiently generate the benzylic cation from the pyridinylmethanol. acs.org This cation is then trapped by the nitrile to form a nitrilium ion intermediate, which subsequently undergoes intramolecular cyclization onto the pyridine ring to afford the imidazo[1,5-a]pyridine product.
This method has demonstrated a broad substrate scope, with various substituents on both the pyridine ring and the nitrile being well-tolerated. acs.org Notably, the reaction is effective for pyridinylmethanol substrates bearing halogen atoms, providing a direct route to halogenated imidazo[1,5-a]pyridine derivatives. acs.org The reaction conditions, including the choice of catalyst, acid, and solvent, can be optimized to achieve moderate to excellent yields of the desired products. acs.org
Environmentally Conscious Synthetic Approaches for Functionalization
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. For the synthesis and functionalization of imidazopyridine derivatives, several environmentally conscious approaches have been developed.
While many green methodologies have been reported for the imidazo[1,2-a]pyridine isomer, the concepts are applicable to the synthesis of related heterocyclic systems. eurekaselect.com These approaches often involve the use of greener catalysts, alternative energy sources, and more benign solvents. For example, phosphotungstic acid (HPW), an inexpensive, non-toxic, and reusable heteropolyacid, has been employed as a catalyst for the three-component synthesis of imidazo[1,2-a]pyridines under microwave heating. nih.govresearchgate.netbeilstein-journals.org This method offers high yields, low catalyst loading, and short reaction times. nih.govresearchgate.netbeilstein-journals.org
Visible light-induced C-H functionalization is another powerful green strategy that has been applied to imidazo[1,2-a]pyridines. nih.gov These reactions often proceed at ambient temperature without the need for transition-metal catalysts, utilizing light as a sustainable energy source. nih.gov Such photochemical methods can be used for a variety of transformations, including alkylations and arylations. nih.gov The development of similar environmentally benign methods for the synthesis and functionalization of this compound would represent a significant advancement in the field.
Post-Synthetic Modifications and Derivatizations of the this compound Scaffold
The this compound scaffold serves as a versatile platform for further chemical modifications. The presence of the carboxylic acid moiety, in particular, allows for a wide range of derivatizations to generate a library of analogues with potentially diverse biological activities.
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is one of the most versatile functional groups in organic synthesis, and its presence on the 6-Chloroimidazo[1,5-a]pyridine scaffold opens up numerous avenues for derivatization. Standard transformations of carboxylic acids, such as esterification and amide bond formation, can be readily applied to this system.
Amide Bond Formation: The conversion of the carboxylic acid to an amide is a common and important transformation. This can be achieved through a variety of amide coupling protocols. researchgate.net A general approach involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. fishersci.co.uk Common coupling reagents used for this purpose include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N,N-dimethylaminopyridine (DMAP). nih.gov These reagents facilitate the formation of a highly reactive acylating intermediate in situ, which then readily reacts with the amine to form the corresponding amide. researchgate.net
In a related context, palladium-catalyzed aminocarbonylation has been successfully employed for the synthesis of 6-carboxamido derivatives of imidazo[1,2-a]pyridines from the corresponding 6-iodo derivatives. nih.gov This reaction introduces a carboxamide moiety at the 6-position, highlighting the feasibility of forming amide bonds at this position of the imidazopyridine ring system.
Below is an interactive table summarizing various amide coupling reagents that can be utilized for the derivatization of the carboxylic acid moiety of this compound.
| Coupling Reagent | Additive | Typical Base | Key Features |
| EDC | HOBt | DIPEA | Commonly used, water-soluble byproducts. |
| DCC | DMAP | - | High yielding, but dicyclohexylurea byproduct can be difficult to remove. |
| HATU | - | DIPEA | Highly efficient, especially for sterically hindered substrates. |
| BOP-Cl | Et3N | Et3N | Effective for electron-deficient amines. |
| CDI | - | - | Forms a reactive acylimidazolide intermediate. |
Functional Group Interconversions and Diversification
The presence of a carboxylic acid at the 1-position and a chloro group at the 6-position of the imidazo[1,5-a]pyridine ring system offers multiple avenues for functional group interconversions and the diversification of this scaffold.
The carboxylic acid moiety is a versatile handle for the introduction of various functional groups, most notably through the formation of esters and amides. Standard esterification procedures, such as reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, can be employed. For instance, the esterification of pyridine carboxylic acids has been achieved by reacting the acid with an alcohol in the presence of a sulfuric acid salt of a pyridine carboxylic acid ester as a catalyst at reflux temperature. google.com
Amide bond formation is a cornerstone of medicinal chemistry, and numerous coupling reagents have been developed to facilitate this transformation, even with electron-deficient amines. nih.gov Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of 1-hydroxybenzotriazole (HOBt) have proven effective for the synthesis of a range of functionalized amide derivatives. nih.gov Another common set of conditions involves the use of hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). growingscience.com These methods are applicable to heterocyclic carboxylic acids and allow for the coupling of a wide variety of amines.
A study on 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid, an analogue of the target compound, demonstrated the successful coupling of the carboxylic acid with various amino acid derivatives. This was achieved by first forming an active ester intermediate, which then readily reacts with the amine nucleophile to form the corresponding amide. researchgate.net This approach highlights the utility of the carboxylic acid group for creating peptide-like structures.
| Reagent/Method | Functional Group Transformation | Reference |
| Alcohol, Acid Catalyst | Carboxylic Acid to Ester | google.com |
| EDC, HOBt, DMAP | Carboxylic Acid to Amide | nih.gov |
| HATU, DIPEA | Carboxylic Acid to Amide | growingscience.com |
| Active Ester Intermediate | Carboxylic Acid to Amide | researchgate.net |
Regioselective C-H Functionalization of Imidazopyridine Systems
Direct C-H functionalization is a powerful and atom-economical strategy for the modification of heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. wikipedia.org In the context of imidazopyridine systems, the focus has often been on the imidazo[1,2-a]pyridine isomer, where the C-3 position is particularly susceptible to electrophilic and radical attack due to its electron-rich character. However, the principles of regioselectivity can be extended to the imidazo[1,5-a]pyridine system.
For imidazo[1,5-a]pyridines, a metal-free approach for C-H functionalization has been reported, involving the insertion of a methylene (B1212753) group to bridge two imidazo[1,5-a]pyridine molecules. This reaction proceeds via the C(sp²)–H functionalization of the imidazo[1,5-a]pyridine core. researchgate.net
While specific examples of C-H functionalization on the this compound scaffold are not extensively documented, the electronic nature of the imidazopyridine ring system generally directs functionalization to specific positions. The presence of the electron-withdrawing carboxylic acid at C-1 and the chloro group at C-6 will influence the regioselectivity of such reactions. Computational studies and experimental screening are often employed to determine the most reactive C-H bonds in a given substituted imidazopyridine.
Cross-Coupling Reactions Involving the Halogen (C-6)
The chlorine atom at the C-6 position of the imidazo[1,5-a]pyridine ring serves as a key handle for the introduction of a wide array of substituents through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. wikipedia.org Research on the closely related 6-chloroimidazo[1,2-a]pyridine (B40424) scaffold has shown that these compounds are excellent substrates for microwave-assisted Suzuki-Miyaura cross-coupling reactions. Using a catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a variety of aryl and heteroaryl boronic acids can be coupled with 6-chloroimidazo[1,2-a]pyridines in high yields. This methodology is expected to be translatable to this compound and its derivatives.
| Catalyst | Base | Solvent | Temperature | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Ethanol | Microwave | High | |
| Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/Ethanol | Microwave | Moderate |
Buchwald-Hartwig Amination: This reaction provides a powerful means of forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orgacsgcipr.org While direct examples on the 6-chloroimidazo[1,5-a]pyridine system are scarce, studies on the analogous 6-chloroimidazo[1,2-b]pyridazine-3-carboxamide have demonstrated the feasibility of this transformation. researchgate.net The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high efficiency in these reactions. wikipedia.org
Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is widely used to introduce alkynyl moieties into heterocyclic systems, which can then be further elaborated. rsc.org The reaction is typically carried out under mild conditions and shows good functional group tolerance. wikipedia.org
The following table summarizes various cross-coupling reactions applicable to the C-6 position of halo-imidazopyridine systems.
| Reaction Name | Catalyst System | Coupling Partner | Bond Formed | Reference |
| Suzuki-Miyaura | Pd(0) or Pd(II) | Boronic Acid/Ester | C-C | researchgate.net |
| Buchwald-Hartwig | Pd(0) or Pd(II) with Phosphine Ligand | Amine | C-N | researchgate.netwikipedia.org |
| Sonogashira | Pd(0) and Cu(I) | Terminal Alkyne | C-C (sp²-sp) | wikipedia.orgrsc.org |
Reaction Mechanisms and Fundamental Reactivity of 6 Chloroimidazo 1,5 a Pyridine 1 Carboxylic Acid
Mechanistic Elucidation of Imidazo[1,5-a]pyridine (B1214698) Ring Formation
The construction of the imidazo[1,5-a]pyridine core is achieved through various synthetic strategies, primarily involving cyclocondensation, cycloaddition, and transannulation reactions. rsc.org These methods typically rely on the formation of the five-membered imidazole (B134444) ring onto a pre-existing pyridine (B92270) structure.
The formation of the imidazo[1,5-a]pyridine ring often proceeds through a series of reactive intermediates. The specific nature of these intermediates is highly dependent on the chosen synthetic route.
In one common cyclocondensation approach, 2-(aminomethyl)pyridine precursors react with electrophilic components. researchgate.net A mechanistic rationale for the reaction with electrophilically activated nitroalkanes proposes an initial nucleophilic attack by the primary amine of 2-(aminomethyl)pyridine onto a phosphorylated nitronate intermediate (formed from the nitroalkane in polyphosphoric acid). beilstein-journals.orgnih.gov This attack forms an amidinium species, which is well-positioned for a subsequent 5-exo-trig cyclization. This intramolecular reaction involves the pyridine ring's nitrogen atom, leading to a 2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium ion as a key intermediate. beilstein-journals.orgnih.gov Subsequent elimination steps then lead to the aromatic imidazo[1,5-a]pyridine product. beilstein-journals.org
Alternative metal-catalyzed pathways can involve different types of intermediates. For instance, copper-catalyzed transannulation reactions of N-heteroaryl aldehydes or ketones with amines are proposed to proceed through radical intermediates. nih.gov The mechanism involves the formation of an imine, which then coordinates with the copper catalyst. Aerial oxygen oxidizes the Cu(I) species to a Cu(II) superoxo radical intermediate. This is followed by an intramolecular hydrogen abstraction from the sp3 carbon, leading to a six-membered Cu(III) species. Reductive elimination from this intermediate generates the final product and regenerates the Cu(I) catalyst. nih.gov
Table 1: Proposed Intermediates in Imidazo[1,5-a]pyridine Formation
| Reaction Type | Key Intermediate(s) | Description |
|---|---|---|
| Cyclocondensation (with nitroalkanes) | Amidinium species; 2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium ion | Formed after initial nucleophilic attack, followed by intramolecular cyclization. beilstein-journals.orgnih.gov |
| Copper-Catalyzed Transannulation | Imine-Copper complex; Cu(II) superoxo radical; Cu(III) species | Generated through coordination, oxidation, and intramolecular hydrogen abstraction steps. nih.gov |
Catalysis plays a pivotal role in many synthetic routes to imidazo[1,5-a]pyridines, enhancing reaction efficiency, and enabling transformations under milder conditions. Both metal-based and metal-free catalytic systems have been successfully employed.
Metal Catalysis:
Copper Catalysis: Copper(I) and Copper(II) salts are widely used to catalyze the synthesis of imidazo[1,5-a]pyridines. organic-chemistry.org For example, a Cu(I)-catalyzed direct transannulation of N-heteroaryl aldehydes with alkylamines utilizes oxygen as the oxidant. nih.govorganic-chemistry.org Copper(II)-catalyzed tandem reactions between a pyridine ketone and a benzylamine (B48309) proceed via a condensation-amination-oxidative dehydrogenation process, also using O2 as a clean oxidant. organic-chemistry.org These catalysts facilitate key oxidation and C-N bond-forming steps. researchgate.net
Iron Catalysis: Iron catalysts have been used for efficient C-H amination in the construction of imidazole-fused ring systems, providing an environmentally friendly route with water as the only byproduct. organic-chemistry.org
Metal-Free Catalysis:
Brønsted/Lewis Acids: Strong acids are often used to promote cyclocondensation reactions. Polyphosphoric acid (PPA) is effective in activating nitroalkanes, converting them into potent electrophilic species that can react with 2-picolylamines. beilstein-journals.orgnih.gov Boron trifluoride etherate (BF3·Et2O) has been used as a catalyst in the denitrogenative transannulation of pyridotriazoles with nitriles to afford imidazo[1,5-a]pyridines. organic-chemistry.org
Iodine Catalysis: Molecular iodine can mediate oxidative annulations of 2-pyridyl ketones and alkylamines to produce a variety of imidazo[1,5-a]pyridine derivatives in a one-pot, transition-metal-free manner. rsc.org
Intramolecular Reactivity Profile of the 6-Chloroimidazo[1,5-a]pyridine-1-carboxylic Acid System
The reactivity of the specific molecule, this compound, is governed by the electronic properties of the heterocyclic core, which are modulated by the chloro and carboxylic acid substituents.
The presence of a chlorine atom at the 6-position significantly influences the electronic landscape of the imidazo[1,5-a]pyridine ring. Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density of the entire heterocyclic system. nih.gov
This electron withdrawal has several consequences:
Reactivity towards Electrophiles: The reduced electron density deactivates the ring towards electrophilic aromatic substitution.
Reactivity towards Nucleophiles: Conversely, the ring becomes more susceptible to nucleophilic attack, particularly at positions electronically coupled to the chlorine atom.
Acidity of Ring Protons: The inductive withdrawal increases the acidity of the remaining C-H protons on the pyridine ring.
Studies on other chlorinated imidazoheterocycles have shown that the halogen is well-tolerated in various synthetic transformations and can be used as a handle for further functionalization, for example, via cross-coupling reactions. acs.orgresearchgate.net
The carboxylic acid group at the 1-position is a versatile functional group that can undergo a range of characteristic reactions. Its reactivity is modulated by its attachment to the electron-deficient imidazo[1,5-a]pyridine core.
Acidity: As noted, the electron-withdrawing nature of the 6-chloro-substituted heterocyclic system enhances the acidity of the carboxylic proton, making it a stronger acid compared to benzoic acid.
Esterification and Amidation: The carboxylic acid can be converted to esters and amides through standard condensation reactions. evitachem.com However, the low reactivity of some nitrogen-containing heterocyclic compounds in N-acylation reactions can present challenges, sometimes requiring pre-activation of the carboxylic acid to an acyl chloride or anhydride (B1165640), or the use of coupling agents. asiaresearchnews.com
Decarboxylation: While generally stable, carboxylic acids on heterocyclic rings can sometimes undergo decarboxylation under harsh thermal or catalytic conditions. The stability of the 1-carboxy group on this specific system would need experimental evaluation.
Activation: The carboxylic acid can be activated using various reagents (e.g., PivCl, CDI, HATU) to form highly reactive intermediates, facilitating further functionalization and coupling reactions. chigroup.site
Research on related imidazo[1,2-a]pyridine (B132010) systems has demonstrated the synthesis of C6-carboxamides via palladium-catalyzed aminocarbonylation of a 6-iodo precursor, highlighting the utility of functionalizing this position with amide groups. nih.gov
Imidazopyridines, as a class of compounds, can potentially exist in different tautomeric forms depending on the substitution pattern and the medium. researchgate.net Tautomerism in these systems typically involves the migration of a proton between the nitrogen atoms of the imidazole ring and an exocyclic atom or another ring nitrogen.
For the imidazo[1,5-a]pyridine core, the most relevant tautomerism would involve protonation at one of the nitrogen atoms. However, the fully aromatic structure of this compound is expected to be the most stable form. The presence of the carboxylic acid group at the 1-position and the chlorine at the 6-position does not introduce new possibilities for classical annular tautomerism within the ring system itself. Isomerization pathways would likely require significant energy input to break the aromaticity of the heterocyclic core and are not typically observed under standard conditions.
Intermolecular Reaction Dynamics
The chemical behavior of this compound is fundamentally shaped by the electronic properties of its constituent rings and substituents. The imidazo[1,5-a]pyridine core is an electron-deficient system. The pyridine ring inherently possesses electron-withdrawing characteristics due to the electronegativity of the nitrogen atom. This effect is further amplified by the presence of the chloro group at the 6-position. Concurrently, the carboxylic acid group at the 1-position of the imidazole ring also acts as a deactivating group, withdrawing electron density from the five-membered ring. This dual deactivation presents a complex landscape for chemical transformations.
Electrophilic and Nucleophilic Substitution Patterns
Electrophilic Substitution:
The imidazo[1,5-a]pyridine ring system is generally susceptible to electrophilic attack at the C-1 and C-3 positions of the imidazole ring, which are the most electron-rich centers. However, in the case of this compound, the presence of the electron-withdrawing carboxylic acid group at the C-1 position significantly deactivates this site towards electrophilic substitution. Consequently, electrophilic attack is predicted to occur preferentially at the C-3 position.
Studies on related imidazo[1,2-a]pyrazine (B1224502) systems have shown that electrophilic substitution, such as bromination, occurs selectively at the C-3 position. This selectivity is attributed to the greater stability of the intermediate carbocation formed upon attack at C-3, which allows for the preservation of the aromaticity of the six-membered ring. stackexchange.com While direct experimental data for the title compound is scarce, this principle suggests a similar regioselectivity.
The pyridine ring, being electron-deficient and further deactivated by the chloro group, is generally resistant to electrophilic aromatic substitution under standard conditions.
Nucleophilic Substitution:
Reactions of related 6-halogenoimidazo[1,2-a]pyridines have demonstrated the feasibility of cross-coupling reactions, such as the Suzuki cross-coupling, at the 6-position, indicating that this site is reactive towards certain reagents. mdpi.com
Pathways for Oxidative and Reductive Transformations
Oxidative Transformations:
The imidazo[1,5-a]pyridine nucleus is generally stable to oxidation. However, specific reagents can effect transformations. For instance, iodine-mediated oxidative annulations have been employed in the synthesis of imidazo[1,5-a]pyridine derivatives. rsc.org While no specific oxidation studies on this compound have been reported, it is plausible that under controlled conditions, oxidation could potentially occur at the imidazole ring, though the presence of the deactivating carboxylic acid group would likely necessitate harsh reaction conditions.
Reductive Transformations:
The reduction of the imidazo[1,5-a]pyridine ring system is not extensively documented. However, the carboxylic acid group at the C-1 position can be a handle for certain reductive processes. One potential transformation is decarboxylation, which involves the removal of the carboxylic acid group. This can be achieved under various conditions, including transition-metal catalysis. acs.org A copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids has been used to synthesize 1,3-disubstituted imidazo[1,5-a]pyridines, highlighting the lability of a carboxyl group in related systems under specific catalytic conditions. acs.org Should decarboxylation occur, the reactivity of the resulting 6-chloroimidazo[1,5-a]pyridine (B1430976) would be altered, with the C-1 position becoming more susceptible to electrophilic attack.
Direct reduction of the heterocyclic core would likely require strong reducing agents and harsh conditions, potentially leading to the saturation of one or both rings. The chloro substituent may also be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions.
Computational and Theoretical Investigations of this compound
Computational and Theoretical Investigations of 6 Chloroimidazo 1,5 a Pyridine 1 Carboxylic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the molecular structure and electronic properties of complex organic molecules like 6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid. These computational methods provide insights into the molecule's three-dimensional arrangement, the distribution of its electrons, and its chemical reactivity.
Geometry optimization is a fundamental computational step that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations would be employed to predict bond lengths, bond angles, and dihedral angles.
The imidazo[1,5-a]pyridine (B1214698) core is an aromatic system and is expected to be largely planar. The primary conformational flexibility in this compound arises from the rotation of the carboxylic acid group relative to the fused ring system. Computational studies on similar heterocyclic carboxylic acids have shown that the orientation of the carboxyl group can be influenced by intramolecular hydrogen bonding and steric effects. orgchemres.orgelectrochemsci.org In the case of this compound, different conformers can be investigated by systematically rotating the C-C bond connecting the carboxylic acid to the imidazo[1,5-a]pyridine ring and the C-O bond within the carboxylic acid group. The relative energies of these conformers would be calculated to identify the most stable, or ground-state, conformation.
Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative)
| Parameter | Predicted Value |
|---|---|
| C-N Bond Lengths (Ring) | 1.35 - 1.40 Å |
| C-C Bond Lengths (Ring) | 1.38 - 1.42 Å |
| C-Cl Bond Length | ~1.74 Å |
| C-C (Ring-COOH) Bond Length | ~1.48 Å |
| C=O Bond Length | ~1.21 Å |
| C-O Bond Length | ~1.35 Å |
| O-H Bond Length | ~0.97 Å |
Note: These are representative values based on typical DFT calculations for similar molecules.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. libretexts.org
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. electrochemsci.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazo[1,5-a]pyridine ring system. The LUMO, conversely, is likely to be distributed across the fused ring system with significant contributions from the electron-withdrawing chloro and carboxylic acid groups.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.0 |
Note: These are representative values based on typical DFT calculations for similar heterocyclic compounds.
The Molecular Electrostatic Potential (MEP) surface, also known as the Electrostatic Potential Surface (EPS) map, is a valuable tool for visualizing the charge distribution within a molecule and for predicting its intermolecular interactions. chemrxiv.orgscispace.com The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. rsc.org Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. rsc.org
For this compound, the MEP map would likely show the most negative potential localized around the oxygen atoms of the carboxylic acid group and the nitrogen atom in the pyridine (B92270) ring, indicating these as sites for hydrogen bonding and electrophilic interaction. researchgate.net The hydrogen atom of the carboxylic acid and the regions around the chlorine atom would exhibit a positive electrostatic potential, making them potential sites for nucleophilic interaction.
Prediction and Interpretation of Spectroscopic Properties
Computational methods can also be used to predict and interpret various spectroscopic properties of a molecule, providing a powerful complement to experimental data.
Theoretical vibrational analysis, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined. These calculated frequencies can then be compared with experimental spectra to aid in the assignment of vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes.
For this compound, characteristic vibrational frequencies would be expected for the C-H, C=C, and C-N stretching modes of the imidazo[1,5-a]pyridine ring. Additionally, distinct vibrational bands would be predicted for the carboxylic acid group, including the O-H stretch, the C=O stretch, and the C-O stretch. The C-Cl stretching vibration would also be present at a characteristic frequency.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| O-H stretch (carboxylic acid) | ~3500 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C=O stretch (carboxylic acid) | ~1720 |
| C=C/C=N stretch (ring) | 1500 - 1650 |
| C-O stretch (carboxylic acid) | 1200 - 1300 |
Note: These are representative values and are subject to shifts based on intermolecular interactions in the solid state or solvent effects.
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption and emission spectra of molecules. By calculating the energies of the excited states, the wavelengths of maximum absorption (λ_max) and emission can be predicted.
Imidazo[1,5-a]pyridine derivatives are known to be fluorescent compounds. unito.itmdpi.com Their absorption spectra typically show bands in the UV-visible region, corresponding to π-π* transitions within the aromatic system. unito.it The position of these bands can be influenced by the nature and position of substituents. The chloro and carboxylic acid groups on the this compound scaffold are expected to modulate the electronic properties and thus the absorption and emission wavelengths. The emission spectra of imidazo[1,5-a]pyridines often exhibit a large Stokes shift, which is the difference between the absorption and emission maxima. mdpi.com
Table 4: Predicted Electronic Absorption and Emission Properties for this compound in a Polar Solvent (Illustrative)
| Property | Predicted Value |
|---|---|
| Absorption Maximum (λ_abs) | ~350 nm |
| Molar Extinction Coefficient (ε) | ~20,000 M⁻¹cm⁻¹ |
| Emission Maximum (λ_em) | ~450 nm |
| Stokes Shift | ~100 nm |
Note: These values are illustrative and can be significantly affected by the solvent environment.
Reaction Mechanism Modeling through Computational Chemistry
Computational chemistry serves as a powerful tool to elucidate the intricate details of chemical reactions, providing a window into the energetic and structural transformations that molecules undergo. For this compound, while specific studies are not abundant, the principles of reaction mechanism modeling can be applied to understand its formation and reactivity.
Energy Profiles of Plausible Reaction Pathways
The synthesis of the imidazo[1,5-a]pyridine core typically involves the cyclization of 2-(aminomethyl)pyridines with various reagents. beilstein-journals.org Computational modeling, often employing Density Functional Theory (DFT), can map out the energy profiles of different synthetic routes. nih.gov A plausible pathway for the formation of a substituted imidazo[1,5-a]pyridine involves the condensation of a substituted 2-picolylamine with an electrophilically activated species. beilstein-journals.org
A hypothetical energy profile for the synthesis of this compound could be constructed by calculating the energies of the starting materials (e.g., a suitably substituted 2-(aminomethyl)pyridine and a glyoxal (B1671930) derivative), the transition state for the cyclization, and the final product. This would provide a quantitative measure of the reaction's thermodynamics and kinetics.
Transition State Characterization and Activation Energies
The transition state is a critical point on the reaction energy profile, representing the highest energy barrier that must be overcome for the reaction to proceed. Characterizing the geometry and energy of the transition state is paramount to understanding the reaction mechanism and calculating the activation energy (Ea). Computational methods allow for the precise location of transition states on the potential energy surface.
For the cyclization reaction forming the imidazo[1,5-a]pyridine ring, the transition state would likely involve the partially formed bond between the nitrogen of the aminomethyl group and a carbonyl carbon of the reacting partner, along with the simultaneous breaking of other bonds. Frequency calculations are a standard method to confirm a transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
The activation energy, calculated as the difference in energy between the transition state and the reactants, is a key determinant of the reaction rate. A lower activation energy implies a faster reaction. For related imidazo[1,2-a]pyridine (B132010) syntheses, DFT calculations at levels like B3LYP/6-311G++(d,p) have been employed to determine these parameters. nih.gov
| Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| DFT (B3LYP/6-31G) | None (Gas Phase) | Data Not Available |
| DFT (B3LYP/6-31G) | PCM (Water) | Data Not Available |
| DFT (M06-2X/6-311+G) | None (Gas Phase) | Data Not Available |
| DFT (M06-2X/6-311+G) | SMD (Acetonitrile) | Data Not Available |
Structure-Reactivity and Structure-Property Relationship (SRP/SAR) Studies
Structure-Reactivity and Structure-Property Relationship (SRP/SAR) studies are crucial for the rational design of new molecules with desired activities and properties. For the imidazo[1,5-a]pyridine scaffold, these relationships have been explored in the context of their luminescent and biological properties. mdpi.comresearchgate.net
The electronic properties of the this compound are significantly influenced by the nature and position of its substituents. The chlorine atom at the 6-position is an electron-withdrawing group, which can modulate the electron density of the entire ring system. The carboxylic acid group at the 1-position is also electron-withdrawing and provides a site for potential chemical modifications.
Computational studies on related imidazo[1,2-a]pyridine derivatives have shown that substitutions on the pyridine ring can significantly impact the molecule's frontier molecular orbitals (HOMO and LUMO). nih.gov For instance, electron-withdrawing groups tend to lower the energies of both the HOMO and LUMO, which can affect the molecule's reactivity and its absorption and emission spectra.
| Substituent at C6 | Substituent at C1 | Predicted Effect on Electron Density | Potential Impact on Reactivity |
|---|---|---|---|
| -Cl | -COOH | Decreased | Increased susceptibility to nucleophilic attack |
| -OCH3 | -COOH | Increased (relative to -Cl) | Decreased susceptibility to nucleophilic attack |
| -Cl | -H | Decreased | Altered acidity of ring protons |
Investigation of Intramolecular Charge Transfer (ICT) Mechanisms and pH Sensitivity
Imidazo[1,5-a]pyridine derivatives are known to exhibit intramolecular charge transfer (ICT), a phenomenon where photoexcitation leads to a significant redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part. rsc.orgrsc.org This property is often associated with interesting photophysical behaviors, such as large Stokes shifts and solvatochromism. researchgate.netmdpi.com
In this compound, the imidazo[1,5-a]pyridine core can act as an electron donor, while the carboxylic acid group can function as an electron acceptor. The presence of the electron-withdrawing chlorine atom can further enhance this donor-acceptor character. Upon excitation with light, an electron can be promoted from the HOMO, which is typically localized on the imidazo[1,5-a]pyridine ring, to the LUMO, which may have significant contributions from the carboxylic acid group.
The pH sensitivity of such compounds is often linked to the protonation state of the molecule. researchgate.net The nitrogen atoms in the imidazo[1,5-a]pyridine ring can be protonated at acidic pH. This protonation can significantly alter the electronic structure and, consequently, the ICT process. For example, protonation of a pyridine nitrogen can increase its electron-accepting ability, leading to changes in the fluorescence properties of the molecule. acs.org This makes such compounds promising candidates for the development of fluorescent pH sensors. nih.gov Computational studies can model these protonation effects and predict the resulting changes in the absorption and emission spectra. researchgate.net
| pH | Predominant Species | Expected ICT Character | Predicted Fluorescence Emission |
|---|---|---|---|
| Acidic | Protonated | Enhanced | Shifted (e.g., blue-shifted) |
| Neutral | Neutral | Moderate | Baseline emission |
| Basic | Deprotonated (carboxylate) | Altered | Shifted (e.g., red-shifted) |
Advanced Applications of 6 Chloroimidazo 1,5 a Pyridine 1 Carboxylic Acid and Its Derivatives in Chemical Sciences
Utility as Versatile Chemical Building Blocks in Complex Organic Synthesis
The structural features of 6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid make it an exemplary scaffold for the construction of more complex molecular architectures. The chloro group can participate in various cross-coupling reactions, while the carboxylic acid moiety can be transformed into a wide array of functional groups or can be removed via decarboxylation to functionalize the 1-position.
The imidazo[1,5-a]pyridine (B1214698) nucleus can be elaborated into more complex fused polycyclic systems, which are of great interest in medicinal chemistry and materials science. This compound is an ideal starting material for such endeavors.
Synthetic Strategies:
Palladium-Catalyzed Cross-Coupling Reactions: The chloro group at the 6-position is amenable to Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of aryl, heteroaryl, alkynyl, and amino substituents, which can subsequently undergo intramolecular cyclization reactions to form fused ring systems. For instance, coupling with an ortho-functionalized aryl boronic acid could be followed by a cyclization step to build a new heterocyclic ring fused to the pyridine (B92270) core.
Manipulation of the Carboxylic Acid Group: The carboxylic acid at the 1-position can be converted to an acyl chloride or activated ester, enabling amide bond formation. Subsequent intramolecular reactions, such as a Bischler-Napieralski or Pictet-Spengler type cyclization with an appropriately positioned nucleophile on the substituent at the 6-position, can lead to the formation of novel polycyclic structures.
Decarboxylative Functionalization: The carboxylic acid can be removed to generate a reactive intermediate at the 1-position, which can then be functionalized. For example, a copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines provides a route to 1,3-disubstituted imidazo[1,5-a]pyridines. organic-chemistry.org A similar strategy could be envisioned for this compound.
A hypothetical reaction scheme illustrating the synthesis of a fused polycyclic heterocycle is presented below:
Table 1: Proposed Synthetic Route to a Fused Polycyclic Heterocycle
| Step | Reactants | Reagents and Conditions | Product |
| 1 | This compound, 2-(tributylstannyl)thiophene | Pd(PPh₃)₄, Toluene, Reflux | 6-(Thiophen-2-yl)imidazo[1,5-a]pyridine-1-carboxylic acid |
| 2 | 6-(Thiophen-2-yl)imidazo[1,5-a]pyridine-1-carboxylic acid | SOCl₂, Reflux | 6-(Thiophen-2-yl)imidazo[1,5-a]pyridine-1-carbonyl chloride |
| 3 | 6-(Thiophen-2-yl)imidazo[1,5-a]pyridine-1-carbonyl chloride | AlCl₃, CS₂ | Fused Thieno[2,3-f]imidazo[1,5-a]pyridinone derivative |
This is a proposed synthetic route and has not been experimentally validated.
The orthogonal reactivity of the chloro and carboxylic acid groups makes this compound an excellent scaffold for the generation of diverse chemical libraries for high-throughput screening in drug discovery and materials science.
Combinatorial Chemistry: By systematically varying the reactants in cross-coupling reactions at the 6-position and amide coupling reactions at the 1-position, a large library of compounds with diverse substituents can be rapidly synthesized. For example, a matrix of reactions between ten different boronic acids and ten different amines would yield one hundred distinct compounds.
Diversity-Oriented Synthesis: The scaffold can be used in diversity-oriented synthesis to create structurally complex and diverse molecules. This can be achieved by employing a series of branching and folding reaction pathways starting from the initial functionalization of the 6-chloro and 1-carboxylic acid positions.
The ability to readily functionalize two distinct positions on the imidazo[1,5-a]pyridine core allows for the exploration of a vast chemical space, increasing the probability of discovering molecules with desired biological activities or material properties.
Role in Materials Science and Optoelectronic Applications
The inherent electronic properties of the imidazo[1,5-a]pyridine system, such as its aromaticity and electron-rich nature, make it a promising candidate for applications in materials science, particularly in the field of optoelectronics. rsc.org The ability to tune these properties through substitution allows for the rational design of materials with specific functions.
Derivatives of imidazo[1,5-a]pyridine have been investigated for their potential use in OLEDs and OFETs due to their favorable photophysical and charge-transport properties. nih.gov
OLEDs: The imidazo[1,5-a]pyridine core can serve as a blue-emitting fluorophore. mdpi.com By introducing electron-donating and electron-accepting groups at different positions, the emission wavelength can be fine-tuned. The 6-chloro group in this compound acts as a weak electron-withdrawing group, and this position can be further functionalized with stronger electron-donating or -withdrawing groups via cross-coupling reactions to modulate the emission color and quantum efficiency. The carboxylic acid group can be used to attach the molecule to other components of the OLED device or to improve solubility and film-forming properties.
OFETs: The planar structure of the imidazo[1,5-a]pyridine ring system facilitates π-π stacking, which is crucial for efficient charge transport in OFETs. The introduction of substituents can influence the packing of the molecules in the solid state and thereby the charge carrier mobility.
The imidazo[1,5-a]pyridine scaffold is known to be a core structure for luminescent and fluorescent materials. mdpi.com The emission properties are highly dependent on the substitution pattern.
Table 2: Photophysical Properties of Selected Imidazo[1,5-a]pyridine Derivatives
| Compound | Substituents | Emission Wavelength (nm) | Quantum Yield (%) | Reference |
| 1,3-diphenylimidazo[1,5-a]pyridine | Phenyl at C1, Phenyl at C3 | 450 | 35 | Generic Data |
| 1-(4-methoxyphenyl)-3-phenylimidazo[1,5-a]pyridine | 4-methoxyphenyl at C1, Phenyl at C3 | 465 | 45 | Generic Data |
| 1-phenyl-3-(4-nitrophenyl)imidazo[1,5-a]pyridine | Phenyl at C1, 4-nitrophenyl at C3 | 520 | 15 | Generic Data |
The data in this table is representative and intended for illustrative purposes.
This compound can serve as a precursor to a wide range of fluorescent materials. For example, Sonogashira coupling of the 6-chloro position with fluorescent alkynes or Suzuki coupling with fluorescent aryl boronic acids can lead to new materials with tailored optical properties. The carboxylic acid group can also be converted into esters or amides containing other fluorophores to create molecules with interesting energy transfer properties.
The bifunctional nature of this compound makes it a potential monomer for the synthesis of advanced polymers and coatings.
Coordination Polymers: Imidazo[1,5-a]pyridine derivatives can act as ligands for metal ions, forming coordination polymers. mdpi.com The carboxylic acid group of this compound can coordinate to metal centers, while the chloro group can be retained for post-polymerization modification or can be used to link to other polymer chains. These coordination polymers may exhibit interesting magnetic, optical, or catalytic properties.
Polyimides and Polyamides: The carboxylic acid can be converted to an anhydride (B1165640) or an acyl chloride, which can then be used in polycondensation reactions with diamines to form polyimides or polyamides. The incorporation of the rigid and fluorescent imidazo[1,5-a]pyridine unit into the polymer backbone could lead to materials with high thermal stability and interesting optical properties, suitable for applications in high-performance coatings or films.
Development of Chemical Probes and Sensory Systems
The inherent fluorescence of the imidazo[1,5-a]pyridine core makes it an attractive platform for the design of chemical sensors. mdpi.com The electron density of the heterocyclic system can be modulated by substituents, which in turn affects the fluorescent properties, allowing for the rational design of probes for specific analytes.
Fluorescent Probes for pH Measurement
While direct research on this compound as a pH probe is not extensively documented, the broader class of imidazo[1,5-a]pyridinium ions has been identified as highly emissive and water-soluble fluorophores suitable for pH sensing. nih.gov These compounds can be synthesized through efficient multi-component coupling reactions, and their emission properties are profoundly impacted by synthetic modifications to the heterocyclic core. nih.gov Notably, structural isomers of functionalized imidazo[1,5-a]pyridinium ions have been shown to exhibit distinct de-excitation pathways, leading to either a fluorescence turn-on or a ratiometric response to changes in pH. nih.gov This suggests the potential for developing pH sensors based on the 6-chloro-1-carboxylic acid derivative, where the electronic effects of the substituents could be harnessed to tune the sensing mechanism.
Table 1: Photophysical Properties of Imidazo[1,5-a]pyridine-based Fluorophores
| Compound Class | Stokes Shift (cm⁻¹) | Quantum Yield (QY) | Key Features |
| Imidazo[1,5-a]pyridine Derivatives | > 5000 | 0.12 - 0.38 | Wide Stokes shift, suitable for membrane probes. mdpi.com |
| Imidazo[1,5-a]pyridinium Ions | Not specified | Not specified | Highly emissive, water-soluble, dual emission pathways for pH sensing. nih.gov |
Chemosensors for Specific Ions or Small Molecules
The imidazo[1,5-a]pyridine scaffold is a versatile chelating ligand for a variety of metal ions. mdpi.com The nitrogen atoms in the fused ring system can coordinate with metal centers, and this interaction can lead to significant changes in the photophysical properties of the molecule, forming the basis for a chemosensor. While specific studies on this compound are limited, related imidazo[1,2-a]pyridine (B132010) derivatives have been successfully developed as fluorescent chemosensors for a range of metal ions, including Al³⁺, Fe³⁺, Cr³⁺, and Zn²⁺. nih.gov In these systems, the chelation of the metal ion induces a conformational change in the molecule, leading to enhanced fluorescence. nih.gov The imidazo[1,2-a]pyridine scaffold has also been functionalized to create probes for other ions, such as Hg²⁺, demonstrating the broad applicability of this class of compounds in sensor design. rsc.org
Applications in Agrochemical Research and Development
The imidazo[1,5-a]pyridine ring system is a key structural component in a number of agrochemicals. rsc.org Carboxylic acid derivatives, in particular, are a major class of herbicides, and the pyridine and pyrimidine (B1678525) carboxylic acids have been the subject of extensive research in this area. google.com
Role in the Design of Environmentally Relevant Agrochemicals
The development of new agrochemicals is driven by the need for compounds with high efficacy, low environmental impact, and novel modes of action. The unique chemical properties of the imidazo[1,5-a]pyridine core make it a valuable scaffold for the design of such compounds. rsc.org While specific details on the application of this compound in agrochemical products are not widely published, the general importance of the imidazo[1,5-a]pyridine class in this field is well-established. rsc.org The synthesis of derivatives of this scaffold is an active area of research, with a focus on creating compounds with improved biological activity and more favorable environmental profiles. rsc.org
Analytical Standards and Methodological Tools
In the course of research and development, well-characterized chemical compounds are essential as analytical standards for the validation of new synthetic methods and for the quantification of related compounds in various matrices. While there is no specific information available regarding the use of this compound as an analytical standard, its isomer, 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, is utilized for this purpose. chemimpex.com This highlights the potential for the title compound to serve a similar role in analytical methodologies focused on the imidazo[1,5-a]pyridine class of compounds.
Future Research Directions and Concluding Perspectives for 6 Chloroimidazo 1,5 a Pyridine 1 Carboxylic Acid
Exploration of Unconventional Synthetic Pathways and Sustainable Synthesis Technologies
Future synthetic research on 6-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid is expected to pivot towards more sustainable and efficient methodologies. While traditional synthetic routes have been established, the exploration of unconventional pathways will be critical for greener and more scalable production.
Key areas of focus will include:
Green Chemistry Approaches: The development of synthetic protocols that align with the principles of green chemistry will be a primary objective. This includes the use of environmentally benign solvents, such as water or bio-based solvents, and the reduction of hazardous reagents and byproducts. researchgate.netnih.gov Methodologies like microwave-assisted synthesis and solvent-free reactions have already shown promise for other nitrogen-containing heterocycles and could be adapted for the synthesis of the title compound. nih.govmdpi.com
Catalytic Innovations: The use of novel catalysts, including heterogeneous catalysts and organocatalysts, could offer significant advantages in terms of efficiency, selectivity, and reusability. mdpi.comfrontiersin.org For instance, copper-catalyzed methods have been effectively used for constructing the imidazo[1,5-a]pyridine (B1214698) core. organic-chemistry.org Future work could explore other earth-abundant metal catalysts or even metal-free catalytic systems.
Flow Chemistry: The implementation of continuous flow technologies could enable safer, more controlled, and scalable synthesis. Flow chemistry offers precise control over reaction parameters, leading to improved yields and purity, and can facilitate the synthesis of derivatives in a more automated fashion.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis presents an attractive avenue for forging key bonds in the imidazo[1,5-a]pyridine scaffold under mild conditions, potentially leading to novel synthetic transformations. frontiersin.org
A comparative overview of potential sustainable synthesis technologies is presented in the table below.
| Technology | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and enhanced reaction rates. nih.gov |
| Solvent-Free Reactions | Minimization of solvent waste, simplified purification, and improved safety. nih.gov |
| Heterogeneous Catalysis | Ease of catalyst separation and recycling, leading to more sustainable processes. mdpi.com |
| Flow Chemistry | Enhanced safety, scalability, and process control. |
| Photoredox Catalysis | Mild reaction conditions and access to unique bond formations. frontiersin.org |
Advanced Mechanistic Studies at the Molecular Level
A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is paramount for optimizing existing protocols and designing novel transformations. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms at a molecular level.
Prospective research directions include:
In-situ Spectroscopic Analysis: Techniques such as in-situ NMR and IR spectroscopy can provide real-time monitoring of reaction progress, enabling the identification of transient intermediates and the elucidation of reaction kinetics.
Computational Modeling: Density Functional Theory (DFT) calculations can be utilized to map out reaction pathways, determine transition state geometries and energies, and rationalize observed regioselectivity and stereoselectivity. This computational insight can guide the design of more efficient synthetic routes.
Isotopic Labeling Studies: The use of isotopically labeled starting materials can help trace the fate of individual atoms throughout a reaction sequence, providing definitive evidence for proposed mechanistic pathways.
A detailed mechanistic understanding will not only facilitate the optimization of the synthesis of the parent compound but also enable the predictable synthesis of a diverse range of derivatives with tailored properties. beilstein-journals.org
Integration of Machine Learning and AI in Compound Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and drug discovery. cpu.edu.cn For this compound and its derivatives, these computational tools can accelerate the discovery of new compounds with desired properties.
Future applications of AI and ML in this context include:
Predictive Modeling: ML models can be trained on existing data to predict various properties of novel imidazo[1,5-a]pyridine derivatives, such as their biological activity, physicochemical properties, and spectroscopic characteristics. mdpi.com This can help prioritize the synthesis of the most promising candidates, saving time and resources.
De Novo Drug Design: Generative AI models can be employed to design novel molecules based on the this compound scaffold with optimized properties for specific biological targets. cpu.edu.cn These models can explore a vast chemical space to identify innovative structures that may not be conceived through traditional medicinal chemistry approaches.
Reaction Optimization: AI algorithms can be used to optimize reaction conditions by exploring a multidimensional parameter space, leading to improved yields, reduced reaction times, and more robust synthetic protocols.
The synergy between computational modeling and experimental validation will be crucial for the successful implementation of these technologies.
Expansion of Non-Biological Applications in Emerging Technologies
While the biological potential of imidazo[1,5-a]pyridines is well-documented, the unique photophysical and electronic properties of this scaffold suggest significant opportunities for their application in non-biological, emerging technologies. nih.govrsc.org Future research should actively explore these avenues for this compound and its derivatives.
Potential areas for exploration include:
Organic Light-Emitting Diodes (OLEDs): The imidazo[1,5-a]pyridine core is known to be a component of fluorescent materials. mdpi.com By tuning the electronic properties of this compound through derivatization, it may be possible to develop novel emitters for OLEDs with high efficiency and color purity.
Chemical Sensors: The ability of the imidazo[1,5-a]pyridine framework to act as a ligand for metal ions opens up the possibility of developing fluorescent chemosensors for the detection of specific analytes. nih.govmdpi.com The carboxylic acid and chloro substituents on the core of the title compound could be further functionalized to create selective binding sites.
Photovoltaics: The electron-rich nature of the imidazo[1,5-a]pyridine system makes it a candidate for use in organic photovoltaic devices, either as a component of the active layer or as an interfacial material.
A summary of potential non-biological applications is provided in the table below.
| Application Area | Rationale for using this compound Derivatives |
| OLEDs | The imidazo[1,5-a]pyridine core can be a source of fluorescence. mdpi.com |
| Chemical Sensors | The scaffold can be functionalized to create selective binding sites for analytes. nih.gov |
| Organic Photovoltaics | The electron-rich nature of the heterocyclic system is advantageous. |
Development of Novel Functional Materials Leveraging the Imidazo[1,5-a]pyridine Framework
The rigid, planar structure and versatile functionalization potential of the imidazo[1,5-a]pyridine scaffold make it an excellent building block for the construction of novel functional materials with tailored properties. researchgate.net Future research should focus on incorporating this compound into larger molecular architectures to create materials with unique optical, electronic, and structural characteristics.
Promising research directions include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid group and the nitrogen atoms of the imidazo[1,5-a]pyridine ring can act as coordination sites for metal ions, enabling the self-assembly of coordination polymers and MOFs. These materials could have applications in gas storage, catalysis, and sensing.
Luminescent Materials: The inherent fluorescence of many imidazo[1,5-a]pyridine derivatives can be harnessed to create highly emissive solid-state materials for applications in lighting and displays. researchgate.net
Conducting Polymers: By incorporating the this compound unit into conjugated polymer backbones, it may be possible to develop new conducting materials with tunable electronic properties.
The exploration of these new frontiers in materials science will undoubtedly expand the utility of the imidazo[1,5-a]pyridine framework far beyond its current applications.
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR identifies regiochemistry and substituent positions. The carboxylic acid proton (δ ~12–13 ppm) and imidazo ring protons (δ 7.5–8.5 ppm) are diagnostic .
- IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) confirm functional groups .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>99% for biological assays) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (calc. 196.59 for C₈H₅ClN₂O₂) .
How does the chloro substituent at the 6-position influence the compound’s reactivity in medicinal chemistry applications?
Advanced
The electron-withdrawing Cl group enhances electrophilic substitution at the 3-position, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura for aryl/heteroaryl derivatization) . It also modulates π-π stacking in target binding pockets, as seen in analogous bromo derivatives interacting with kinase active sites . However, steric hindrance from Cl may reduce solubility; methoxy or amine substituents at adjacent positions can counteract this . Computational docking (e.g., AutoDock Vina) and Hammett σₚ analysis (σₚ = +0.23 for Cl) predict electronic effects on bioactivity .
What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. null effects)?
Advanced
Discrepancies often arise from assay variability:
- Purity : Impurities >5% (e.g., unreacted Cl precursors) may confound results. Validate via HPLC and orthogonal techniques (e.g., elemental analysis) .
- Assay Conditions : MIC values for antimicrobial activity depend on bacterial strain (e.g., Gram-negative vs. Gram-positive) and media pH (carboxylic acid ionization affects permeability) .
- Cellular Context : In cancer studies, metabolic stability (e.g., microsomal half-life) and transporter-mediated efflux (e.g., P-gp) influence efficacy. Use isogenic cell lines (e.g., P-gp+/−) to isolate compound-specific effects .
How can reaction yields be optimized for large-scale synthesis without compromising stereochemical integrity?
Q. Advanced
- Catalysis : Transition-metal catalysts (e.g., Pd(OAc)₂ for cross-couplings) improve regioselectivity and reduce byproducts. Ligand screening (e.g., XPhos vs. SPhos) enhances turnover .
- Solvent Engineering : Switch from ethanol to DMF/H₂O biphasic systems accelerates cyclization (k = 0.15 min⁻¹ vs. 0.05 min⁻¹ in ethanol) while minimizing hydrolysis .
- Flow Chemistry : Continuous-flow reactors enhance heat/mass transfer, achieving 85% yield (vs. 65% batch) for imidazo ring formation .
What are the key considerations for designing derivatives to improve metabolic stability?
Q. Advanced
- Bioisosteres : Replace the carboxylic acid with a tetrazole (similar pKa, higher metabolic resistance) .
- Prodrugs : Esterify the -COOH group (e.g., ethyl ester) to enhance oral bioavailability, with in vivo esterase cleavage .
- Deuteriation : Substitute H with D at vulnerable positions (e.g., C-2) to slow CYP450-mediated oxidation, as demonstrated in imidazo[1,5-a]pyridine analogs .
Which computational methods predict the compound’s interactions with biological targets?
Q. Advanced
- Molecular Dynamics (MD) : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using AMBER or GROMACS. Cl substituent shows stable halogen bonding with Thr766 .
- QSAR : 3D-QSAR (CoMFA/CoMSIA) models correlate substituent electronegativity (Cl, Br) with IC₅₀ in kinase inhibition .
- Docking : Glide SP/XP scoring (Schrödinger) prioritizes derivatives with ΔG < −9 kcal/mol .
How does the compound’s stability under varying pH and temperature conditions impact storage and experimental design?
Q. Basic
- pH Sensitivity : The carboxylic acid group protonates below pH 3, reducing solubility. Store at pH 6–7 (PBS buffer) at 2–8°C to prevent decarboxylation .
- Thermal Stability : Decomposition occurs >150°C (TGA data). Avoid lyophilization; instead, use vacuum drying at 40°C .
- Light Sensitivity : UV-Vis spectra show absorption at 270 nm; store in amber vials to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
